4-[(4-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide is a complex organic compound characterized by its unique structure, which includes a bromophenoxy group, a pyrazolyl group, and a benzamide core
Preparation Methods
The synthesis of 4-[(4-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes:
Formation of the bromophenoxy intermediate: This step involves the reaction of a bromophenol with a suitable alkylating agent to form the bromophenoxy group.
Synthesis of the pyrazolyl intermediate: This involves the reaction of a benzyl halide with a pyrazole derivative to form the pyrazolyl group.
Coupling reaction: The final step involves the coupling of the bromophenoxy intermediate with the pyrazolyl intermediate under specific conditions to form the target compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
4-[(4-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(4-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 4-[(4-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide include:
3-[(4-bromophenoxy)methyl]-N-{4-nitro-1H-pyrazol-1-yl}benzamide: This compound has a similar structure but includes a nitro group instead of a pyrazolyl group.
4-[(4-bromophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]benzamide: This compound features a fluorobenzyl group instead of a pyrazolyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H20BrN3O2 |
---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
4-[(4-bromophenoxy)methyl]-N-[(4-pyrazol-1-ylphenyl)methyl]benzamide |
InChI |
InChI=1S/C24H20BrN3O2/c25-21-8-12-23(13-9-21)30-17-19-2-6-20(7-3-19)24(29)26-16-18-4-10-22(11-5-18)28-15-1-14-27-28/h1-15H,16-17H2,(H,26,29) |
InChI Key |
XHGSHPKYXSOSBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CNC(=O)C3=CC=C(C=C3)COC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.